BenchChemオンラインストアへようこそ!

Telaglenastat

Glutaminase Inhibition Triple-Negative Breast Cancer Antiproliferative Activity

Telaglenastat (CB-839) is the most clinically advanced, orally bioavailable GLS1 inhibitor—distinct from tool compounds like BPTES or DON. It combines low-nM potency (IC50 23–28 nM) with strict GLS1-over-GLS2 selectivity (>35-fold) and slow-binding, slowly reversible kinetics for sustained target engagement. Supported by extensive Phase 1/2 human safety and PK data, findings are directly translatable to clinical literature. Validated in vivo dosing (200 mg/kg BID, p.o.) in TNBC, NSCLC, and hematologic malignancy models. The definitive GLS1 probe for translational oncology research.

Molecular Formula C26H24F3N7O3S
Molecular Weight 571.6 g/mol
CAS No. 1439399-58-2
Cat. No. B611280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelaglenastat
CAS1439399-58-2
SynonymsCB839;  CB-839;  CB 839, Telaglenastat.
Molecular FormulaC26H24F3N7O3S
Molecular Weight571.6 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CC(=O)NC2=NN=C(S2)CCCCC3=NN=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC(F)(F)F
InChIInChI=1S/C26H24F3N7O3S/c27-26(28,29)39-20-9-5-6-17(14-20)15-22(37)31-21-12-11-18(33-34-21)7-1-2-10-24-35-36-25(40-24)32-23(38)16-19-8-3-4-13-30-19/h3-6,8-9,11-14H,1-2,7,10,15-16H2,(H,31,34,37)(H,32,36,38)
InChIKeyPRAAPINBUWJLGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Telaglenastat (CB-839) Procurement Guide: Potent, Selective GLS1 Inhibitor for Preclinical Oncology Research


Telaglenastat (CB-839) is a synthetic, small-molecule, allosteric inhibitor of glutaminase 1 (GLS1), a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a critical step in glutaminolysis [1]. It is an investigational compound that has progressed through multiple Phase 1 and 2 clinical trials for various oncology indications, including solid tumors and hematological malignancies [2]. Its key differentiating characteristics from other GLS1 inhibitors include its high potency, specific selectivity profile for the GLS1 splice variants KGA and GAC over GLS2, oral bioavailability, and a well-characterized safety and pharmacokinetic profile from extensive clinical investigation [1].

Why Telaglenastat (CB-839) Should Not Be Substituted with Other Glutaminase Inhibitors in Critical Research


Although multiple small molecules are marketed as GLS1 inhibitors, their pharmacological and physicochemical profiles are not interchangeable. Glutaminase inhibitors exhibit substantial heterogeneity in their potency, isoform selectivity (GLS1 vs. GLS2), binding kinetics, and pharmacokinetic properties [1]. For example, while compounds like BPTES or DON are valuable tool compounds, they differ significantly from Telaglenastat in their reversibility, oral bioavailability, and, crucially, the extent of their clinical characterization [2]. Substituting Telaglenastat with a less characterized or less potent analog without rigorous re-validation can introduce significant experimental variability, compromise in vivo efficacy due to poor pharmacokinetics, or yield results that are not translatable to the body of clinical literature specific to Telaglenastat [3]. The evidence below quantifies these critical differences to inform strategic compound selection.

Quantitative Evidence for Telaglenastat (CB-839) Differentiation Against Key Comparators


Telaglenastat vs. BPTES: Superior Potency in Cellular Antiproliferation Assays

In a direct head-to-head comparison in triple-negative breast cancer (TNBC) cell lines, Telaglenastat (CB-839) demonstrates significantly greater antiproliferative potency than the first-generation GLS1 inhibitor BPTES . The GI50 values, representing the concentration required to inhibit cell growth by 50%, are orders of magnitude lower for Telaglenastat.

Glutaminase Inhibition Triple-Negative Breast Cancer Antiproliferative Activity

Telaglenastat vs. BPTES: Prolonged Target Engagement via Slowly Reversible Binding Kinetics

Telaglenastat exhibits time-dependent, slowly reversible inhibition kinetics, a property that distinguishes it from comparators like BPTES and has implications for its duration of action . The kinetics of inhibition and subsequent reversibility were directly compared under identical experimental conditions.

Enzyme Kinetics Target Engagement Slow-Binding Inhibition

Telaglenastat vs. BPTES and DON: Isoform Selectivity for GLS1 (KGA/GAC) Over GLS2

Telaglenastat selectively inhibits the GLS1 splice variants (KGA and GAC), which are the isoforms primarily associated with cancer metabolism, while exhibiting minimal activity against the GLS2 isoform . In contrast, pan-glutaminase inhibitors like DON lack this selectivity, leading to broader, potentially more toxic, metabolic disruption .

Target Selectivity GLS1 Isoform Glutaminase

Telaglenastat: Demonstrated Oral Bioavailability in Humans and Preclinical Models

Unlike many early tool compounds like BPTES, which suffer from poor solubility and require intraperitoneal administration, Telaglenastat was specifically designed for oral bioavailability [1]. Its pharmacokinetic profile has been extensively characterized in human clinical trials, confirming its ability to achieve systemic exposure after oral dosing [2].

Pharmacokinetics Oral Bioavailability In Vivo Pharmacology

Primary Application Scenarios for Telaglenastat (CB-839) in Oncology Research


In Vivo Efficacy Studies in Xenograft and Syngeneic Models of Glutamine-Addicted Cancers

Given its oral bioavailability and defined in vivo pharmacokinetics, Telaglenastat is the preferred GLS1 inhibitor for chronic dosing studies in murine models of cancers known to be glutamine-dependent, such as triple-negative breast cancer (TNBC), non-small cell lung cancer (NSCLC), and certain hematological malignancies [1]. Researchers can leverage established dosing protocols (e.g., 200 mg/kg BID) to achieve sustained target inhibition and evaluate tumor growth suppression as monotherapy or in combination with other agents [2].

Translational Research Aligned with Clinical-Stage Development

Telaglenastat is the most clinically advanced GLS1 inhibitor, with a wealth of human safety, pharmacokinetic, and pharmacodynamic data available from multiple Phase 1 and 2 trials [1]. Its use in preclinical experiments ensures that findings are generated with a compound possessing a known clinical profile, thereby increasing the translational relevance of the research. This is particularly valuable when investigating combination therapies, as clinical trial data for Telaglenastat in combination with agents like cabozantinib, nivolumab, and azacitidine are publicly available [2].

In Vitro Mechanistic Studies of Glutaminase Inhibition and Metabolic Reprogramming

The combination of high potency (low nM IC50), selectivity for GLS1 over GLS2, and slow-binding kinetics makes Telaglenastat an optimal tool for probing the specific role of GLS1 in cancer cell metabolism [1]. Its use minimizes the confounding effects of off-target inhibition and provides a more robust and sustained metabolic perturbation compared to less potent or rapidly reversible inhibitors like BPTES, allowing for clearer elucidation of downstream signaling and metabolic adaptation pathways [2].

Investigating Glutaminase Inhibition in Non-Oncology Indications

Beyond oncology, emerging research points to the role of GLS1 in conditions such as liver fibrosis and polycystic kidney disease [1]. The availability of Telaglenastat with its well-characterized profile enables researchers in these fields to utilize a validated, high-quality chemical probe for exploring GLS1 dependency in their specific disease models, leveraging the extensive safety and pharmacological data generated in oncology [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Telaglenastat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.